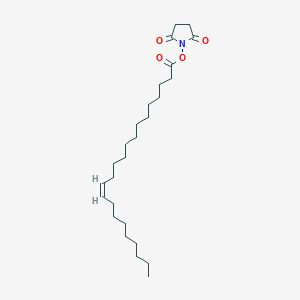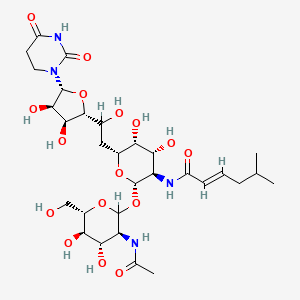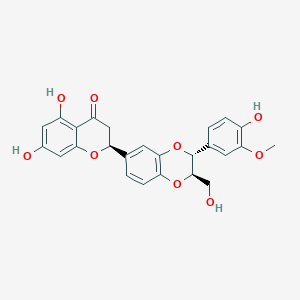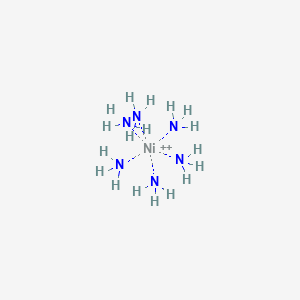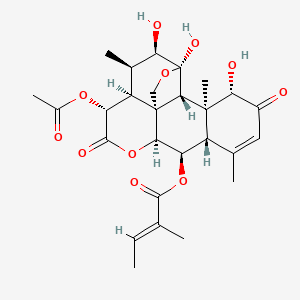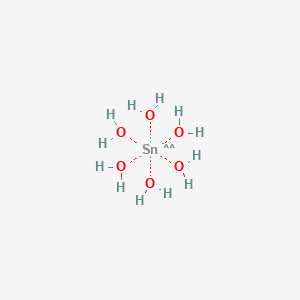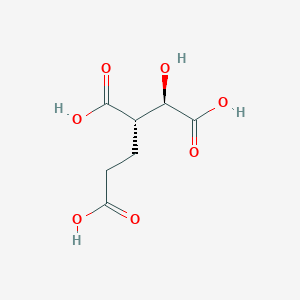
(1R,2S)-1-hydroxybutane-1,2,4-tricarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-homoisocitric acid is a homoisocitric acid. It is a conjugate acid of a (-)-homoisocitrate(3-).
Aplicaciones Científicas De Investigación
Stereocontrolled Synthesis
(1R,2S)-1-hydroxybutane-1,2,4-tricarboxylic acid and its derivatives play a significant role in stereocontrolled synthesis. For instance, Darley et al. (2003) discuss the stereocontrolled synthesis of (2R,3S)-2-methylisocitrate, a central intermediate in the methylcitrate cycle in bacteria and fungi, starting from lactic acid. This demonstrates the acid's importance in synthesizing biologically active isomers for microbiological studies (Darley, Selmer, Clegg, Harrington, Buckel, & Golding, 2003).
Hydrolysis Studies
Finn et al. (1984) identified 1-Amino-4-hydroxybutan-2-one as a major product from the hydrolysis of clavulanic acid in various solutions, indicating the potential for this compound in understanding hydrolysis mechanisms of complex organic compounds (Finn, Harris, Hunt, & Zomaya, 1984).
Malic Acid Production
Dai et al. (2018) highlight the role of malic acid, closely related to this compound, in industrial applications. Malic acid is used as a precursor for chemicals in the food, pharmaceutical, and chemical industries, with biological production routes such as fermentation becoming increasingly significant (Dai, Zhou, Zhang, Gu, Yang, Zhang, Dong, Ma, Fang, & Jiang, 2018).
Analysis in Medical Diagnostics
Podebrad et al. (1999) describe the use of methylcitric acid (structurally similar to this compound) in diagnosing metabolic diseases. They highlight its role as a diagnostic marker in conditions such as propionic acidemia and methylmalonic aciduria, using enantioselective multidimensional gas chromatography-mass spectrometry for analysis (Podebrad, Heil, Scharrer, Feldmer, Schulte-Mäter, Mosandl, Sewell, & Böhles, 1999).
Propiedades
Fórmula molecular |
C7H10O7 |
|---|---|
Peso molecular |
206.15 g/mol |
Nombre IUPAC |
(1R,2S)-1-hydroxybutane-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C7H10O7/c8-4(9)2-1-3(6(11)12)5(10)7(13)14/h3,5,10H,1-2H2,(H,8,9)(H,11,12)(H,13,14)/t3-,5+/m0/s1 |
Clave InChI |
OEJZZCGRGVFWHK-WVZVXSGGSA-N |
SMILES isomérico |
C(CC(=O)O)[C@@H]([C@H](C(=O)O)O)C(=O)O |
SMILES canónico |
C(CC(=O)O)C(C(C(=O)O)O)C(=O)O |
Sinónimos |
1-hydroxy-1,2,4-butanetricarboxylic acid homoisocitrate homoisocitric acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



